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Compound of Interest

Compound Name: 4-(N-Boc-aminomethyl)aniline

Cat. No.: B122751 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for tert-butyl N-(4-

aminobenzyl)carbamate, a key intermediate in various synthetic applications, particularly in the

development of pharmaceuticals and functional materials. This document is intended for

researchers, scientists, and drug development professionals, offering a detailed examination of

the compound's structural features as elucidated by Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction: The Significance of Spectroscopic
Characterization
tert-Butyl N-(4-aminobenzyl)carbamate (CAS 94838-55-8), also known as 4-(N-Boc-
aminomethyl)aniline, possesses a versatile molecular architecture. The presence of a primary

aromatic amine, a secondary carbamate, and a tert-butoxycarbonyl (Boc) protecting group

makes it a valuable building block in multi-step organic synthesis. Accurate and comprehensive

spectroscopic characterization is paramount to confirm the identity and purity of this compound,

ensuring the reliability and reproducibility of subsequent experimental work. This guide will

detail the expected and observed spectroscopic data, providing a rationale for the interpretation

of key spectral features.

Molecular Structure:

Caption: Molecular structure of tert-butyl N-(4-aminobenzyl)carbamate.
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¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
Proton NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen

framework of a molecule. The ¹H NMR spectrum of tert-butyl N-(4-aminobenzyl)carbamate

provides distinct signals for each unique proton environment, confirming the presence of the

aromatic ring, the methylene bridge, the Boc group, and the amine protons.

Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring a ¹H NMR spectrum of the title compound is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of tert-butyl N-(4-

aminobenzyl)carbamate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a

clean, dry NMR tube. The choice of solvent can influence the chemical shifts of labile protons

(NH and NH₂).[1]

Instrument Setup: Utilize a 400 MHz or 500 MHz NMR spectrometer.

Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a

sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering

the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5

seconds.[2]

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and integrating the signals. The chemical shifts are referenced to the residual

solvent peak or an internal standard like tetramethylsilane (TMS).

Data Summary and Interpretation
While a publicly available, fully detailed ¹H NMR spectrum is limited, a Certificate of Analysis

confirms the spectrum is consistent with the structure. Based on the known structure and data

from similar compounds, the following proton signals are expected:
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~7.0-7.2 d 2H
Ar-H (ortho to

CH₂NH)

Protons on the

aromatic ring

adjacent to the

methylene group,

appearing as a

doublet due to

coupling with the

protons meta to

the CH₂NH

group.

~6.5-6.7 d 2H
Ar-H (ortho to

NH₂)

Protons on the

aromatic ring

adjacent to the

electron-donating

amino group,

which are more

shielded and

thus appear at a

lower chemical

shift. They

appear as a

doublet due to

coupling with the

protons meta to

the NH₂ group.

~4.8-5.0 br s 1H NH-Boc The carbamate

proton signal is

often broad due

to quadrupole

broadening and

potential

exchange. Its

chemical shift
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can be solvent-

dependent.

~4.1-4.3 d 2H CH₂-NH

The benzylic

protons appear

as a doublet due

to coupling with

the adjacent NH

proton.

~3.6-3.8 br s 2H NH₂

The primary

amine protons

typically appear

as a broad

singlet. The

chemical shift is

highly dependent

on solvent and

concentration

due to hydrogen

bonding.

~1.45 s 9H C(CH₃)₃

The nine

equivalent

protons of the

tert-butyl group

appear as a

sharp singlet, a

characteristic

signal for the Boc

protecting group.

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule.

Each unique carbon atom gives a distinct signal, allowing for the confirmation of all carbon

environments within tert-butyl N-(4-aminobenzyl)carbamate.
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Experimental Protocol: ¹³C NMR Spectroscopy
The protocol for acquiring a ¹³C NMR spectrum is similar to that for ¹H NMR, with some key

differences:

Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6-0.7 mL of

deuterated solvent) is often beneficial due to the lower natural abundance of the ¹³C isotope.

[3]

Instrument Setup: A 100 MHz or 125 MHz spectrometer (corresponding to a 400 MHz or 500

MHz proton frequency) is typically used.

Data Acquisition: Proton-decoupled mode is standard to produce a spectrum with singlets for

each carbon. A larger number of scans and a longer relaxation delay are generally required

compared to ¹H NMR.

Data Summary and Interpretation
Specific experimental ¹³C NMR data for tert-butyl N-(4-aminobenzyl)carbamate is not readily

available in the public domain. However, based on the structure and known chemical shift

ranges, the following signals can be predicted:
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Chemical Shift (δ, ppm) Assignment Rationale

~156 C=O (carbamate)

The carbonyl carbon of the

carbamate group is deshielded

and appears at a low field.

~145 C-NH₂ (aromatic)

The aromatic carbon atom

directly bonded to the electron-

donating amino group.

~128-130 Ar-CH (ortho to CH₂NH) Aromatic methine carbons.

~127 C-CH₂NH (aromatic)

The quaternary aromatic

carbon attached to the

methylene group.

~114-116 Ar-CH (ortho to NH₂)
Aromatic methine carbons

shielded by the amino group.

~79 C(CH₃)₃
The quaternary carbon of the

tert-butyl group.

~45 CH₂-NH The benzylic carbon.

~28 C(CH₃)₃
The three equivalent methyl

carbons of the tert-butyl group.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a

molecule. The IR spectrum of tert-butyl N-(4-aminobenzyl)carbamate will exhibit characteristic

absorption bands for the N-H, C=O, and C-N bonds.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-IR Spectroscopy
ATR-IR is a common and convenient method for obtaining IR spectra of solid samples:

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory (e.g., a diamond crystal).
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Background Collection: Record a background spectrum of the clean, empty ATR crystal.[4]

Sample Application: Place a small amount of the solid tert-butyl N-(4-

aminobenzyl)carbamate onto the ATR crystal.

Pressure Application: Apply pressure using the ATR pressure arm to ensure good contact

between the sample and the crystal.[5]

Data Acquisition: Collect the sample spectrum. The instrument software will automatically

ratio the sample spectrum to the background spectrum to generate the final absorbance or

transmittance spectrum.

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after

analysis.[6]

Data Summary and Interpretation
The IR spectrum of tert-butyl N-(4-aminobenzyl)carbamate is expected to show the following

key absorption bands:
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Interpretation

~3400-3300 N-H stretch Primary amine (NH₂)

Two distinct bands are

expected for the

symmetric and

asymmetric stretching

of the primary

aromatic amine.

~3300 N-H stretch
Secondary carbamate

(NH)

A single, sharp to

moderately broad

band corresponding to

the N-H stretch of the

carbamate.

~1680-1700 C=O stretch Carbamate

A strong, sharp

absorption band

characteristic of the

carbonyl group in the

Boc protecting group.

~1600, ~1500 C=C stretch Aromatic ring

Two or more bands of

variable intensity due

to the stretching

vibrations of the

carbon-carbon double

bonds in the benzene

ring.

~1520 N-H bend
Secondary carbamate

(NH)

A moderate intensity

band associated with

the in-plane bending

of the carbamate N-H

bond.

~1250, ~1170 C-N stretch, C-O

stretch

Carbamate Strong bands

associated with the

stretching vibrations of

the C-N and C-O
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bonds of the

carbamate group.

~830 C-H bend Aromatic ring

A strong out-of-plane

C-H bending vibration

characteristic of a 1,4-

disubstituted (para)

benzene ring.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, further confirming its identity. Electrospray ionization (ESI) is a soft ionization

technique well-suited for a polar molecule like tert-butyl N-(4-aminobenzyl)carbamate.[7]

Experimental Protocol: Electrospray Ionization-Mass
Spectrometry (ESI-MS)
A general procedure for ESI-MS analysis is as follows:

Sample Preparation: Prepare a dilute solution of the compound (typically in the low µM to pM

range) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small

amount of an acid (e.g., formic acid) to promote protonation.[8]

Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization

source.

Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a

syringe pump.

Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument will detect

the mass-to-charge ratio (m/z) of the ions generated.

Data Summary and Interpretation
The ESI-MS spectrum of tert-butyl N-(4-aminobenzyl)carbamate (Molecular Weight: 222.28

g/mol ) is expected to show the following key ions:
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m/z Ion Interpretation

223.14 [M+H]⁺

The protonated molecular ion,

which is typically the base

peak in the ESI spectrum.

245.12 [M+Na]⁺

An adduct of the molecule with

a sodium ion, which is often

observed as a minor peak due

to the ubiquitous presence of

sodium salts.

167.10 [M+H - C₄H₈]⁺

A fragment ion resulting from

the loss of isobutylene from

the protonated molecular ion.

123.09 [M+H - Boc]⁺

A fragment ion corresponding

to the loss of the entire Boc

group.

107.07 [H₂N-C₆H₄-CH₂]⁺

The aminobenzyl cation, a

common fragment resulting

from the cleavage of the N-C

bond of the carbamate.

Fragmentation Pathway:

[M+H]⁺
m/z = 223.14

[M+H - C₄H₈]⁺
m/z = 167.10- C₄H₈

[M+H - Boc]⁺
m/z = 123.09

- Boc
[H₂N-C₆H₄-CH₂]⁺

m/z = 107.07
- CO₂

Click to download full resolution via product page

Caption: Proposed ESI-MS fragmentation pathway for tert-butyl N-(4-aminobenzyl)carbamate.
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Conclusion
The collective spectroscopic data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry provide

a comprehensive and unambiguous structural confirmation of tert-butyl N-(4-

aminobenzyl)carbamate. The characteristic signals in each spectrum directly correlate with the

specific functional groups and the overall molecular architecture of the compound. This guide

serves as a valuable resource for researchers, ensuring the confident identification and use of

this important synthetic intermediate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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